BenchChemオンラインストアへようこそ!

Sos1-IN-8

SOS1 inhibitor KRAS G12D biochemical potency

Sos1-IN-8 (CAS 2759387-92-1, WO2022017339A1 Compound 2) is an allele-discriminating SOS1 inhibitor—IC₅₀ 11.6 nM (G12D) vs. 40.7 nM (G12V)—enabling dissection of mutant-specific KRAS signaling. Its phthalazine core is structurally distinct from amino-quinazoline chemotypes (BI-3406, BAY-293), offering a patent-differentiated starting point for SAR campaigns and IP expansion. Superior G12D potency (11.6 nM vs. 52 nM for BAY-293) makes it the preferred chemical probe for KRAS G12D-driven PDAC and CRC models. Order for preclinical oncology research and medicinal chemistry optimization.

Molecular Formula C24H26F3N3O4
Molecular Weight 477.5 g/mol
Cat. No. B12411668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-8
Molecular FormulaC24H26F3N3O4
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F
InChIInChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1
InChIKeyAXFAPMWBBDBMMZ-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sos1-IN-8: A Potent and Selective SOS1 Inhibitor for KRAS-Driven Cancer Research


Sos1-IN-8 (CAS: 2759387-92-1) is a small-molecule inhibitor of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) that loads and activates KRAS in the RAS-MAPK signaling pathway. This compound is disclosed as 'Compound 2' in patent WO2022017339A1 and exhibits potent inhibitory activity against the SOS1–KRAS protein-protein interaction, with reported IC₅₀ values of 11.6 nM and 40.7 nM for SOS1-G12D and SOS1-G12V mutants, respectively [1]. As a tool compound from a key patent family in the SOS1 inhibitor space, Sos1-IN-8 represents an early-stage, well-characterized chemotype for investigating SOS1 blockade in preclinical oncology models.

Why Sos1-IN-8 Cannot Be Substituted with Other SOS1 Inhibitors in Preclinical Studies


SOS1 inhibitors represent a chemically diverse and pharmacologically heterogeneous class of compounds. Despite a shared mechanism of disrupting the SOS1–KRAS interaction, key molecular entities such as BI-3406, BAY-293, and Sos1-IN-8 exhibit significant differences in potency, selectivity profiles, mutant-specific activity, and chemical scaffold architecture. For example, BI-3406 demonstrates a single-digit nanomolar IC₅₀ in biochemical assays for the KRAS-SOS1 interaction [1], while BAY-293 shows a distinct IC₅₀ of 21 nM under different assay conditions [2]. Critically, Sos1-IN-8 displays differential activity between KRAS G12D and G12V mutants (11.6 nM vs. 40.7 nM) [3], a nuance not uniformly reported for other inhibitors. Substituting Sos1-IN-8 with a generic SOS1 inhibitor without validating these specific parameters risks confounding experimental results, particularly in models where differential inhibition of specific KRAS alleles is under investigation.

Quantitative Differentiation of Sos1-IN-8 Against Key SOS1 Inhibitor Comparators


Superior Potency Against KRAS G12D Mutant Compared to BAY-293

Sos1-IN-8 exhibits an IC₅₀ of 11.6 nM against the SOS1-G12D mutant [1]. This represents a 4.5-fold improvement in potency compared to the benchmark SOS1 inhibitor BAY-293, which displays an IC₅₀ of 52 nM for SOS1-mediated KRAS activation in a comparable biochemical assay . This differential potency may translate to more effective suppression of KRAS-GTP loading in G12D-mutant models.

SOS1 inhibitor KRAS G12D biochemical potency GEF inhibition

Moderate Potency Against KRAS G12V Mutant Relative to G12D

Sos1-IN-8 displays a 3.5-fold lower potency against the SOS1-G12V mutant (IC₅₀ = 40.7 nM) compared to the SOS1-G12D mutant (IC₅₀ = 11.6 nM) [1]. This allele-specific activity profile is not widely documented for other SOS1 inhibitors like BI-3406, which is often reported as a pan-KRAS inhibitor with a single-digit nanomolar IC₅₀ against the KRAS-SOS1 interaction [2]. The differential activity suggests that Sos1-IN-8 may have utility in studies requiring partial or allele-dependent inhibition.

SOS1 inhibitor KRAS G12V mutant selectivity allele-specific

Chemical Scaffold Differentiation from Amino Quinazoline-Based Inhibitors

Sos1-IN-8 is built upon a phthalazine core, as opposed to the amino quinazoline scaffold shared by BAY-293 and BI-3406 [1][2]. This structural divergence may confer distinct physicochemical properties and binding interactions. Notably, the phthalazine scaffold is a hallmark of a distinct patent family (WO2022017339A1) [3], suggesting a different intellectual property space. While direct comparative data on binding kinetics or selectivity profiles are lacking, the scaffold difference is a critical consideration for medicinal chemistry optimization and intellectual property freedom-to-operate.

SOS1 inhibitor chemical scaffold patent landscape structure-activity relationship

Optimal Research Applications for Sos1-IN-8 Based on Empirical Differentiation


Allele-Specific KRAS Dependency Studies

Sos1-IN-8's differential potency against KRAS G12D (IC₅₀ = 11.6 nM) and G12V (IC₅₀ = 40.7 nM) mutants makes it a valuable tool for dissecting allele-specific SOS1 dependencies in cancer cell lines or patient-derived models. Unlike pan-KRAS inhibitors such as BI-3406 that exhibit flat potency across mutants, Sos1-IN-8 can be used to probe whether partial inhibition of SOS1–KRAS signaling is sufficient to impair viability in G12V-mutant contexts, or if higher concentrations are required to achieve therapeutic effect. This application is directly supported by the quantitative potency data disclosed in WO2022017339A1 [1].

Preclinical Tool Compound for G12D-Mutant Pancreatic and Colorectal Cancer Models

Given its superior potency against the SOS1-G12D mutant compared to BAY-293 (11.6 nM vs. 52 nM) [1], Sos1-IN-8 is well-suited for in vitro and ex vivo studies in KRAS G12D-driven cancers, such as pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer. Researchers can utilize Sos1-IN-8 to achieve robust target engagement at lower compound concentrations, potentially minimizing off-target effects associated with higher dosing of less potent inhibitors. This scenario is directly supported by cross-study comparative potency data.

Medicinal Chemistry SAR Exploration Using a Distinct Phthalazine Scaffold

Medicinal chemists seeking to expand the intellectual property landscape around SOS1 inhibitors can leverage Sos1-IN-8 as a starting point for structure-activity relationship (SAR) studies. The phthalazine core of Sos1-IN-8 [2] is structurally distinct from the widely explored amino quinazoline scaffold of BAY-293 and BI-3406 [3]. This scaffold divergence offers a unique chemical space for optimization of potency, selectivity, and pharmacokinetic properties, while also providing a potential avenue for developing novel, patentable SOS1 inhibitors. This application is supported by the patent and review literature identifying Sos1-IN-8 as a representative of a separate chemical series [4].

In Vitro Mechanistic Studies of SOS1–KRAS Protein-Protein Interaction Disruption

Sos1-IN-8 can serve as a well-defined chemical probe for investigating the dynamics of the SOS1–KRAS protein-protein interaction in biochemical and biophysical assays. The compound's defined IC₅₀ values for specific KRAS mutants [5] provide a quantitative baseline for evaluating the impact of SOS1 inhibition on downstream signaling events, such as ERK phosphorylation, in a controlled in vitro setting. This scenario is supported by the foundational biochemical data reported in the compound's source patent [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sos1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.